1(3H)-Isobenzofuranone, 3-(3,4-dimethoxyphenyl)-4,5,6-trimethoxy-
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Overview
Description
1(3H)-Isobenzofuranone, 3-(3,4-dimethoxyphenyl)-4,5,6-trimethoxy- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a core isobenzofuranone structure with multiple methoxy groups attached to the phenyl ring, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-(3,4-dimethoxyphenyl)-4,5,6-trimethoxy- typically involves multi-step organic reactions. One common method includes the Michael addition of N-heterocycles to chalcones, catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . The reaction conditions often involve heating the mixture at elevated temperatures (e.g., 80°C) for extended periods (e.g., 24 hours) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The use of green chemistry principles, such as employing sustainable catalysts and minimizing waste, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-(3,4-dimethoxyphenyl)-4,5,6-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-(3,4-dimethoxyphenyl)-4,5,6-trimethoxy- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-(3,4-dimethoxyphenyl)-4,5,6-trimethoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a similar phenyl ring substitution pattern.
Uniqueness
1(3H)-Isobenzofuranone, 3-(3,4-dimethoxyphenyl)-4,5,6-trimethoxy- is unique due to its isobenzofuranone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
151167-06-5 |
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Molecular Formula |
C19H20O7 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4,5,6-trimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H20O7/c1-21-12-7-6-10(8-13(12)22-2)16-15-11(19(20)26-16)9-14(23-3)17(24-4)18(15)25-5/h6-9,16H,1-5H3 |
InChI Key |
LEKGYQWLMUVRGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C(=C(C=C3C(=O)O2)OC)OC)OC)OC |
Origin of Product |
United States |
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